molecular formula C10H10BrNO B1380046 2-Bromo-6-isopropoxybenzonitrile CAS No. 1365272-13-4

2-Bromo-6-isopropoxybenzonitrile

Cat. No. B1380046
CAS RN: 1365272-13-4
M. Wt: 240.1 g/mol
InChI Key: AKFSBPKXJDZPKA-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxybenzonitrile is a chemical compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . It is primarily used for research purposes.


Molecular Structure Analysis

The InChI code for 2-Bromo-6-isopropoxybenzonitrile is 1S/C10H10BrNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Bromo-6-isopropoxybenzonitrile has a molecular weight of 240.1 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Key Intermediates for Medicinal Compounds

2-Bromo-6-isopropoxybenzonitrile serves as a precursor in the synthesis of various biologically active compounds, including Febuxostat, a well-known treatment for gout. The compound has been synthesized with an overall yield of 47.7% through a process suitable for industrial preparation, highlighting its potential in pharmaceutical manufacturing due to mild reaction conditions, facile operation, and relatively lower cost (Meng Fan-hao, 2012).

Advancements in Organic Synthesis Techniques

Research on 2-bromo-6-isopropoxybenzonitrile has led to advancements in organic synthesis techniques, such as the development of a scalable synthesis method through NaOMe-catalyzed bromodeboronation. This process demonstrates the compound's versatility in organic chemistry, enabling the generation of various aryl bromides and chlorides in good to excellent yields, thus underscoring its utility in creating complex organic molecules (Ronald H. Szumigala et al., 2004).

Photophysical Studies and Material Science

The compound has also been investigated for its photophysical properties, where studies on related brominated benzonitriles have shown potential applications in material science, particularly in the areas of Non-Linear Optical (NLO) properties and Second Harmonic Generation (SHG). These studies provide a foundation for the use of brominated benzonitriles in developing new materials for optical applications, highlighting the broader impact of research on this compound and its derivatives (A. Kumar & R. Raman, 2017).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-6-isopropoxybenzonitrile is not available in the search results, general safety measures for handling similar compounds include avoiding inhalation, contact with skin or eyes, and ingestion . Personal protective equipment, including gloves, protective clothing, and eye and face protection, should be worn . These compounds should be used only under a chemical fume hood .

properties

IUPAC Name

2-bromo-6-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFSBPKXJDZPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270497
Record name Benzonitrile, 2-bromo-6-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365272-13-4
Record name Benzonitrile, 2-bromo-6-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-bromo-6-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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